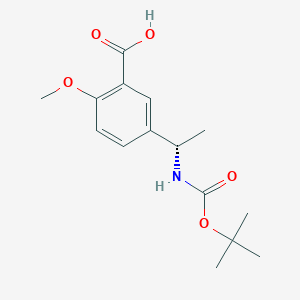

(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

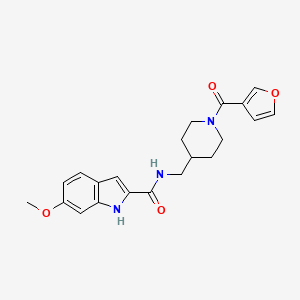

“(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid” is a compound that involves a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis . It is particularly used in the protection of amines .

Synthesis Analysis

The synthesis of compounds involving the Boc group often involves the use of amino acid ionic liquids (AAILs) . A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The Boc group in the compound contributes to its molecular structure . It is an organyl group and is a substituent group from tert-butoxycarbonyl anhydride .Chemical Reactions Analysis

The Boc group plays a significant role in the chemical reactions involving the compound. For instance, the distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are influenced by the Boc group. The Boc group is stable under various conditions .Aplicaciones Científicas De Investigación

Peptide Synthesis and Amino Acid Derivatives

The tert-butoxycarbonyl (Boc) group is commonly used for amino acid protection in peptide synthesis. Boc derivatives of amino acids serve as building blocks for constructing peptides and proteins. Researchers utilize Boc-protected amino acids to control reactivity during peptide chain elongation, ensuring selective coupling and minimizing side reactions .

Ionic Liquids in Organic Synthesis

Boc-protected amino acid ionic liquids (Boc-AAILs) have emerged as versatile solvents and reagents in organic synthesis. These room-temperature ionic liquids, derived from commercially available Boc-protected amino acids, find applications in dipeptide synthesis. Notably, the coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in Boc-AAILs without requiring additional base, resulting in efficient dipeptide synthesis .

Hydroxylation Reactions

The tert-butyl group’s steric hindrance influences reactivity patterns. Researchers have employed this motif to enhance selectivity in non-directed catalytic hydroxylation reactions. By introducing tert-butyl substituents, they achieve conformational rigidity and control the regioselectivity of hydroxylation processes .

Intermediate in Ceftolozane Synthesis

Ceftolozane, a fifth-generation cephalosporin antibiotic, contains tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate as a crucial intermediate. The synthesis of ceftolozane involves amination, reduction, esterification, trityl protection, and condensation steps, yielding the intermediate with an overall yield of 59.5% .

Steric Congestion and Conformational Rigidity

In both organic and organometallic chemistry, the tert-butyl group serves as a valuable tool to introduce steric congestion and enforce specific conformations. Its presence influences reaction pathways and product selectivity .

Biocatalysis and Enzyme Inhibition

While less explored, the tert-butyl group’s unique reactivity may find applications in biocatalytic processes. Understanding its interactions with enzymes and its potential as an inhibitor could lead to novel therapeutic strategies .

Mecanismo De Acción

Target of Action

The tert-butoxycarbonyl (boc) group is commonly used in synthetic organic chemistry as a protecting group for amines . This suggests that the compound may interact with amines in biological systems.

Mode of Action

The (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid compound likely interacts with its targets through the tert-butoxycarbonyl group. This group is known to protect amines during chemical reactions, preventing them from reacting with other groups until the Boc group is removed . The removal of the Boc group is typically achieved with a strong acid such as trifluoracetic acid (TFA), which results in the formation of a carbocation that can be stabilized by undergoing an elimination .

Biochemical Pathways

The compound’s tert-butoxycarbonyl group is known to be used in the synthesis of peptides , suggesting that it may play a role in peptide synthesis pathways.

Pharmacokinetics

The boc group is known to be easily removed under acidic conditions , which could potentially influence the compound’s bioavailability.

Result of Action

The use of the boc group in the compound suggests that it may play a role in protecting amines during chemical reactions, thereby influencing the structure and function of proteins and peptides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid. For instance, the removal of the Boc group is facilitated by acidic conditions . Therefore, the compound’s activity may be influenced by the pH of its environment.

Direcciones Futuras

Propiedades

IUPAC Name |

2-methoxy-5-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-9(16-14(19)21-15(2,3)4)10-6-7-12(20-5)11(8-10)13(17)18/h6-9H,1-5H3,(H,16,19)(H,17,18)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVLYWINTIDCGC-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)OC)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2415220.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2415223.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2415225.png)

![6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2415227.png)

![5-Methylsulfonyl-1-oxaspiro[2.3]hexane](/img/structure/B2415229.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2415234.png)